![molecular formula C25H23FN8O2 B2449063 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 946230-00-8](/img/structure/B2449063.png)
4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C25H23FN8O2 and its molecular weight is 486.511. The purity is usually 95%.
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Scientific Research Applications
Syntheses and 5-HT2 Antagonist Activity
- A study by Watanabe et al. (1992) explored compounds with structures similar to the compound . They found that certain derivatives exhibited potent 5-HT2 antagonist activity, which could be relevant in the context of mental health and neurological disorders (Watanabe et al., 1992).
Antihypertensive Agents
- Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the compound in focus. Some of these compounds showed promising antihypertensive activity, suggesting potential applications in cardiovascular disease management (Bayomi et al., 1999).
Crystal Structure Analysis
- Hu et al. (2011) conducted a study on the crystal structure of a compound closely related to the one . Understanding the crystal structure can provide insights into the physical and chemical properties of such compounds (Hu et al., 2011).
Antimicrobial Agents
- Farghaly and Hassaneen (2013) investigated derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one for their antimicrobial activities. This suggests potential applications in combating microbial infections (Farghaly & Hassaneen, 2013).
Non-Opiate Antinociceptive Agents
- Viaud et al. (1995) explored oxazolo[5,4-b]pyridin-2(1H)-one derivatives for their analgesic activity. Compounds similar to the one in focus were found to have significant analgesic effects without the risks associated with opiates (Viaud et al., 1995).
Antiviral and Antitumor Activities
- Islam and Nagamatsu (2008) studied 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones for their antiviral and antitumor activities. This indicates potential applications in cancer and viral disease treatment (Islam & Nagamatsu, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with USP28 by inhibiting its activity . The terminal free amine group of the compound is particularly important for USP28 inhibition . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.
Biochemical Pathways
The inhibition of USP28 can affect several biochemical pathways. USP28 is known to regulate the stability of several proteins involved in cell cycle progression and DNA damage response. Therefore, its inhibition can lead to alterations in these pathways, potentially leading to cell cycle arrest and enhanced DNA repair mechanisms .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have suitable pharmacokinetic properties.
Result of Action
The inhibition of USP28 by this compound can lead to significant cellular effects. Given USP28’s role in cell cycle progression and DNA damage response, its inhibition could potentially lead to cell cycle arrest and apoptosis . Some compounds with similar structures have shown good antitumor activities against certain cancer cell lines .
properties
IUPAC Name |
4-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN8O2/c26-18-6-8-20(9-7-18)34-24-22(29-30-34)23(27-16-28-24)31-10-12-32(13-11-31)25(36)17-14-21(35)33(15-17)19-4-2-1-3-5-19/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLDGRUMJJMEFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5CC(=O)N(C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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